molecular formula C9H18O B12115267 8-Nonen-2-ol CAS No. 65727-63-1

8-Nonen-2-ol

Cat. No.: B12115267
CAS No.: 65727-63-1
M. Wt: 142.24 g/mol
InChI Key: VMDNDMBRUXRQCH-UHFFFAOYSA-N
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Description

8-Nonen-2-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by a nonene chain with a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonen-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-nonene. This method includes the addition of borane (BH3) to the double bond of 1-nonene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction yields this compound with high regioselectivity.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 8-Nonen-2-one. This process involves the reduction of the ketone group to a hydroxyl group using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) atmosphere.

Chemical Reactions Analysis

Types of Reactions: 8-Nonen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to 8-Nonen-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 8-Nonanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation of this compound yields 8-Nonen-2-one.
  • Reduction of this compound produces 8-Nonanol.
  • Substitution reactions can yield various halogenated nonenes, depending on the reagent used.

Scientific Research Applications

8-Nonen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the fragrance and flavor industry due to its pleasant odor. It is also utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Nonen-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The hydroxyl group of this compound can form hydrogen bonds with biological molecules, affecting their structure and activity. Additionally, its hydrophobic nonene chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

8-Nonen-2-ol can be compared with other similar compounds, such as:

    3-Nonen-2-ol: This compound has a similar structure but with the hydroxyl group attached to the third carbon atom. It exhibits different chemical reactivity and applications.

    8-Nonen-2-one: The ketone analog of this compound, which has a carbonyl group instead of a hydroxyl group. It is used in different chemical reactions and industrial applications.

    8-Nonanol: The fully saturated analog of this compound, where the double bond is reduced to a single bond. It has different physical and chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

non-8-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3,9-10H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDNDMBRUXRQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458621
Record name 8-Nonen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65727-63-1
Record name 8-Nonen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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